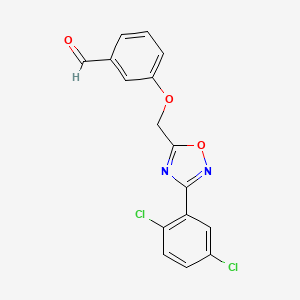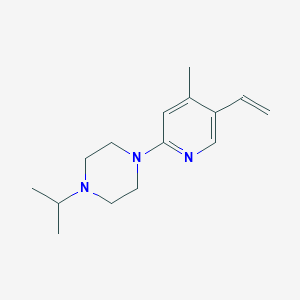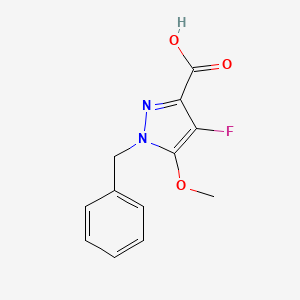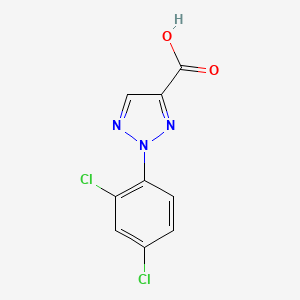
3-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic compound that features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a 2,5-dichlorophenyl group
准备方法
合成路线和反应条件
3-((3-(2,5-二氯苯基)-1,2,4-噁二唑-5-基)甲氧基)苯甲醛的合成通常涉及多个步骤:
1,2,4-噁二唑环的形成: 这可以通过在酸催化剂存在下使合适的酰肼与腈反应来实现。
2,5-二氯苯基的引入: 该步骤涉及用2,5-二氯苯基取代噁二唑环,通常使用钯催化的交叉偶联反应。
苯甲醛部分的连接: 最后一步是在碱性条件下使噁二唑衍生物与苯甲醛衍生物反应,形成所需化合物。
工业生产方法
该化合物的工业生产方法可能涉及对上述合成路线的优化,以最大限度地提高产量并降低成本。这可能包括使用连续流动反应器和先进的纯化技术。
化学反应分析
反应类型
3-((3-(2,5-二氯苯基)-1,2,4-噁二唑-5-基)甲氧基)苯甲醛可以进行各种化学反应,包括:
氧化: 醛基可以使用氧化剂(例如高锰酸钾或三氧化铬)氧化为羧酸。
还原: 醛基可以使用还原剂(如硼氢化钠或氢化铝锂)还原为伯醇。
取代: 噁二唑环可以进行亲核取代反应,特别是在氮原子附近的位点。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾 (KMnO4)。
还原: 甲醇中的硼氢化钠 (NaBH4)。
取代: 在碱存在下,胺或硫醇等亲核试剂。
主要产物
氧化: 3-((3-(2,5-二氯苯基)-1,2,4-噁二唑-5-基)甲氧基)苯甲酸。
还原: 3-((3-(2,5-二氯苯基)-1,2,4-噁二唑-5-基)甲氧基)苯甲醇。
取代: 根据所用亲核试剂的不同,可以得到各种取代的噁二唑衍生物。
科学研究应用
3-((3-(2,5-二氯苯基)-1,2,4-噁二唑-5-基)甲氧基)苯甲醛在科学研究中有几个应用:
药物化学: 它可以用作开发新药的支架,特别是针对特定酶或受体的药物。
材料科学: 该化合物可用于合成具有特定电子或光学特性的先进材料。
生物学研究: 它可以用作探针来研究各种生物过程,包括酶活性 and 蛋白质相互作用。
作用机制
3-((3-(2,5-二氯苯基)-1,2,4-噁二唑-5-基)甲氧基)苯甲醛的作用机制取决于其具体的应用。在药物化学中,它可能通过与特定酶或受体结合来发挥作用,从而调节其活性。所涉及的分子靶标和途径将取决于该化合物使用的特定生物学环境。
相似化合物的比较
类似化合物
- 3-((3-(2,4-二氯苯基)-1,2,4-噁二唑-5-基)甲氧基)苯甲醛
- 3-((3-(2,5-二氯苯基)-1,3,4-噁二唑-5-基)甲氧基)苯甲醛
- 3-((3-(2,5-二氯苯基)-1,2,4-噻二唑-5-基)甲氧基)苯甲醛
独特性
3-((3-(2,5-二氯苯基)-1,2,4-噁二唑-5-基)甲氧基)苯甲醛的独特性在于噁二唑环上的特定取代模式以及2,5-二氯苯基的存在。这种独特的结构可以赋予特定的电子和空间特性,使其适合药物化学和材料科学中的特定应用。
属性
分子式 |
C16H10Cl2N2O3 |
|---|---|
分子量 |
349.2 g/mol |
IUPAC 名称 |
3-[[3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-11-4-5-14(18)13(7-11)16-19-15(23-20-16)9-22-12-3-1-2-10(6-12)8-21/h1-8H,9H2 |
InChI 键 |
BFDJHEGQRDRZAX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCC2=NC(=NO2)C3=C(C=CC(=C3)Cl)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)




![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)


![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11789180.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)
![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)
![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)
